molecular formula C11H21Cl2N3 B1406770 3-(1-isopropyl-1H-imidazol-2-yl)piperidine dihydrochloride CAS No. 1824080-17-2

3-(1-isopropyl-1H-imidazol-2-yl)piperidine dihydrochloride

Cat. No. B1406770
CAS RN: 1824080-17-2
M. Wt: 266.21 g/mol
InChI Key: SFONRUKGXBUPBL-UHFFFAOYSA-N
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Description

“3-(1-isopropyl-1H-imidazol-2-yl)piperidine dihydrochloride” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The term “dihydrochloride” indicates that there are two hydrochloride (HCl) groups attached to the molecule.

Scientific Research Applications

Synthesis and Structural Studies

  • Convenient Synthesis of Azolyl Piperidines : A method for preparing azolyl piperidines, which might include compounds similar to the one , through arylation and reduction processes was developed, highlighting the synthetic accessibility of such structures (Shevchuk et al., 2012).
  • Novel Benzo[4,5]imidazo[1,2-a]pyridine Derivatives : The reaction involving similar structural frameworks resulted in novel derivatives, indicating the utility of such compounds in developing new chemical entities (Goli-Garmroodi et al., 2015).
  • Structure of Complex Imidazolylamine Compounds : Detailed structural analysis of compounds with complex imidazolylamine frameworks, closely related to the chemical structure , has been performed to understand their crystallographic characteristics (Yıldırım et al., 2006).

Pharmacological Applications

  • Anticancer Activity Evaluation : Piperazine-2,6-dione derivatives, which share structural motifs with the compound of interest, were synthesized and evaluated for their anticancer activity, showcasing the potential therapeutic applications of such structures (Kumar et al., 2013).
  • Antitubercular Agents : Derivatives of benzimidazole, which might relate structurally to the compound of interest, have been explored for their antitubercular activity, indicating the importance of such chemical frameworks in medicinal chemistry (Raju et al., 2020).

Biodynamic Agent Synthesis

  • Novel Imidazo[1,2-b] Isoxazoles and Mannich Bases : Synthesis of novel structures that incorporate elements similar to those in the compound of interest, highlighting the versatility of such frameworks in generating biodynamic agents with potential biological activities (Rajanarendar et al., 2015).

properties

IUPAC Name

3-(1-propan-2-ylimidazol-2-yl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3.2ClH/c1-9(2)14-7-6-13-11(14)10-4-3-5-12-8-10;;/h6-7,9-10,12H,3-5,8H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFONRUKGXBUPBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CN=C1C2CCCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-isopropyl-1H-imidazol-2-yl)piperidine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(1-isopropyl-1H-imidazol-2-yl)piperidine dihydrochloride
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3-(1-isopropyl-1H-imidazol-2-yl)piperidine dihydrochloride
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3-(1-isopropyl-1H-imidazol-2-yl)piperidine dihydrochloride
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3-(1-isopropyl-1H-imidazol-2-yl)piperidine dihydrochloride
Reactant of Route 6
3-(1-isopropyl-1H-imidazol-2-yl)piperidine dihydrochloride

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